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Compound of Interest

Compound Name:
4-(Hydroxymethyl)-3-

methylbenzonitrile

CAS No.: 227094-07-7

Cat. No.: B1611968

Get Quote

Reference Standard Characterization: 4-
(Hydroxymethyl)-3-methylbenzonitrile
CAS: 227094-07-7 | Formula: C₉H₉NO | M.W.: 147.17 g/mol [1]

Executive Summary
In the synthesis of high-value Active Pharmaceutical Ingredients (APIs)—particularly

benzoxaborole derivatives and next-generation PDE4 inhibitors—4-(Hydroxymethyl)-3-
methylbenzonitrile serves as a critical Regulatory Starting Material (RSM) or key

intermediate. Its dual functionality (reactive hydroxyl and stable nitrile) makes it a versatile

scaffold, but also presents specific stability challenges (oxidation of the benzylic alcohol,

hydrolysis of the nitrile).

This guide compares the performance and regulatory suitability of Certified Reference

Materials (CRMs) versus In-House Working Standards and Reagent Grade alternatives. It
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provides a self-validating characterization protocol designed for researchers requiring absolute

structural confirmation and purity assessment compliant with ICH Q7 and Q11 guidelines.

Part 1: Comparative Analysis of Reference Standard
Grades
For a critical intermediate like 4-(Hydroxymethyl)-3-methylbenzonitrile, the choice of

reference standard dictates the reliability of your entire impurity profiling campaign.

Performance Matrix: CRM vs. Alternatives

Feature
Option A: Certified

Reference Material

(CRM)

Option B: In-House

Qualified Standard

Option C:

Reagent/Research

Grade

Primary Use

Method Validation,

Release Testing,

Dispute Resolution

Routine QC, Batch

Release (after

qualification)

Early R&D, Synthesis

scouting

Traceability

SI-Traceable

(NIST/BIPM) via Mass

Balance & qNMR

Traceable to the CRM

(Secondary)

Unknown /

Manufacturer's CoA

only

Uncertainty
Explicitly stated (e.g.,

99.8% ± 0.3%)

Derived from CRM +

Dilution error
Not defined

Purity Assignment

Orthogonal (HPLC +

GC + TGA + KF +

ROI)

Typically HPLC Area%

- (Water + Solvents)

Typically HPLC Area%

only

Risk Profile
Low: Defensible in

regulatory audits.

Medium: Depends on

qualification rigor.

High: Risk of isomeric

impurities (e.g., 3-

hydroxymethyl

isomer).

Cost Efficiency
Low (High upfront

cost)

High (Low recurring

cost)
High (Cheapest)
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"Do not use Reagent Grade material for quantitative impurity profiling. Commercial reagents

often contain up to 5% of the regioisomer (3-hydroxymethyl-4-methylbenzonitrile), which co-

elutes in standard C18 gradients. Only a CRM or a rigorously qualified In-House standard using

2D-NMR can guarantee isomeric purity."

Part 2: Characterization Methodologies &
Performance Data
To qualify this molecule as a Primary Reference Standard, you must establish Identity, Purity,

and Potency using orthogonal methods.

Structural Identification (NMR & IR)
The benzylic alcohol and the nitrile group provide distinct spectroscopic handles.

¹H-NMR (400 MHz, DMSO-d₆):

δ 2.35 ppm (s, 3H): Methyl group (-CH₃) attached to the aromatic ring. Critical check: If

split, suspect isomeric impurity.

δ 4.60 ppm (d, 2H): Methylene protons (-CH₂-OH).

δ 5.45 ppm (t, 1H): Hydroxyl proton (-OH). Note: Perform D₂O exchange to confirm

disappearance.

δ 7.40–7.70 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

FT-IR (ATR):

2225–2235 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N stretch.

3300–3450 cm⁻¹: Broad band characteristic of the O-H stretch.
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Purity Assessment (HPLC-UV)
The primary degradation pathway for CAS 227094-07-7 is oxidation to 4-formyl-3-

methylbenzonitrile and subsequently 4-cyano-2-methylbenzoic acid.

Recommended Protocol (Stability-Indicating):

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

Mobile Phase B: Acetonitrile.[2][3][4][5]

Gradient: 5% B to 90% B over 20 minutes.

Wavelength: 235 nm (Optimized for Benzonitrile absorption).

Flow Rate: 1.0 mL/min.[2][4]

Performance Data (Typical):

Retention Time (RT): ~8.5 min.

Resolution (Rs): > 2.5 between Main Peak and the Aldehyde impurity (RT ~10.2 min).

Tailing Factor: < 1.2.

Mass Balance (Potency Calculation)
To assign a purity value (Assay) to the standard, use the "Mass Balance" approach (Equation

1), which accounts for all non-analyte mass.

Water (KF): This molecule is hygroscopic. Expect 0.2% – 0.5% w/w.

Residue on Ignition (ROI): Must be < 0.1%.

Residual Solvents (GC-HS): Check for Toluene/THF (common synthesis solvents).

Part 3: Qualification Workflow (Visualization)
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The following diagram illustrates the decision logic for qualifying a Reference Standard for this

specific intermediate, ensuring compliance with ICH Q2(R2).
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Click to download full resolution via product page

Figure 1: The "Self-Validating" Qualification Workflow. Note the critical checkpoint at NMR to

rule out regioisomers before proceeding to expensive quantitative testing.

Part 4: Protocol for Qualification (Step-by-Step)
To establish an In-House Working Standard calibrated against a purchased CRM:

Preparation:

Dry the candidate material (CAS 227094-07-7) in a vacuum oven at 40°C for 4 hours to

remove surface moisture.

Equilibrate to room temperature in a desiccator.

System Suitability (HPLC):

Inject the CRM (Standard A) and the Candidate (Standard B).

Requirement: The response factor (Area/Concentration) of Candidate must be within

98.0% – 102.0% of the CRM.

Isomeric Purity Check (Critical):

The 3-methyl-4-hydroxymethyl isomer is the desired target.

The 4-methyl-3-hydroxymethyl isomer is a common synthetic byproduct.

Action: If HPLC shows a shoulder peak or split peak, run 2D-NOESY NMR. The spatial

proximity of the Methyl group to the Nitrile vs. the Hydroxymethyl group will distinguish the

isomers.

Storage & Stability:

Store at 2°C – 8°C in amber glass (protect from light).
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Warning: If stored at room temperature, monitor for the "Aldehyde" peak (M-2H) using LC-

MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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